N-(3-(1H-imidazol-1-yl)propyl)-N-(benzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide hydrochloride
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Overview
Description
N-(3-(1H-imidazol-1-yl)propyl)-N-(benzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide hydrochloride is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(1H-imidazol-1-yl)propyl)-N-(benzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide hydrochloride typically involves multiple steps, starting with the preparation of intermediate compounds. The process may include:
Formation of the imidazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Synthesis of the benzo[d]thiazole moiety: This step often involves the condensation of o-aminothiophenol with a suitable aldehyde or ketone.
Coupling reactions: The imidazole and benzo[d]thiazole intermediates are then coupled with a benzamide derivative, often using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Introduction of the methylsulfonyl group: This can be done through sulfonation reactions using reagents like methylsulfonyl chloride.
Formation of the hydrochloride salt: The final compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-(1H-imidazol-1-yl)propyl)-N-(benzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
N-(3-(1H-imidazol-1-yl)propyl)-N-(benzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide hydrochloride has several scientific research applications:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of N-(3-(1H-imidazol-1-yl)propyl)-N-(benzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their function. For example, it could inhibit a key enzyme in a metabolic pathway, leading to the accumulation or depletion of certain metabolites, thereby exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
- **N-(3-(1H-imidazol-1-yl)propyl)-N-(benzo[d]thiazol-2-yl)benzamide
- **N-(3-(1H-imidazol-1-yl)propyl)-N-(benzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide
Uniqueness
N-(3-(1H-imidazol-1-yl)propyl)-N-(benzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide hydrochloride is unique due to the presence of the methylsulfonyl group, which can significantly influence its chemical reactivity and biological activity. This functional group may enhance the compound’s solubility, stability, and interaction with biological targets compared to similar compounds without the methylsulfonyl group.
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-N-(3-imidazol-1-ylpropyl)-3-methylsulfonylbenzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O3S2.ClH/c1-30(27,28)17-7-4-6-16(14-17)20(26)25(12-5-11-24-13-10-22-15-24)21-23-18-8-2-3-9-19(18)29-21;/h2-4,6-10,13-15H,5,11-12H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAIJQQHSKDHKNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)C(=O)N(CCCN2C=CN=C2)C3=NC4=CC=CC=C4S3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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